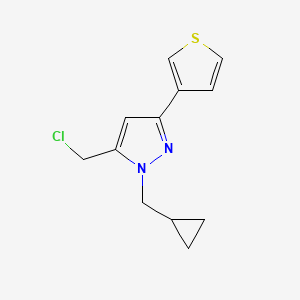

5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

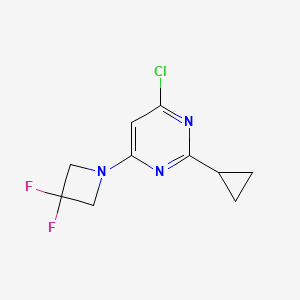

Übersicht

Beschreibung

Synthesis Analysis

Thiophene-based analogs, such as 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives . Another method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The thiophene ring is a key structural component in this compound .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the Suzuki–Miyaura coupling is a significant application of organoboron compounds, which are valuable building blocks in organic synthesis . The protodeboronation of alkyl boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrazole derivatives have been a subject of significant interest in materials science. For instance, a study on the synthesis of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles demonstrated high yields and provided samples suitable for structure determination by single crystal diffraction, highlighting the importance of pyrazole derivatives in crystallography and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antitumor and Antimicrobial Activities

Pyrazole derivatives have also been investigated for their potential antitumor and antimicrobial activities. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising activities against hepatocellular carcinoma (HepG2) cell lines, showcasing the potential of these compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016). Another study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives highlighted their antimicrobial and anticancer properties, further emphasizing the biomedical significance of pyrazole-based compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic and Chemical Reactions

The role of pyrazole derivatives in catalytic and chemical reactions has also been explored, with studies demonstrating their use in ethylene oligomerization reactions. The synthesis of unsymmetrical (pyrazolylmethyl)pyridine metal complexes and their use as catalysts highlighted the influence of solvent and co-catalyst in product distribution, underscoring the versatility of pyrazole derivatives in catalysis (Nyamato, Ojwach, & Akerman, 2014).

Zukünftige Richtungen

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVMTZYYNUZZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

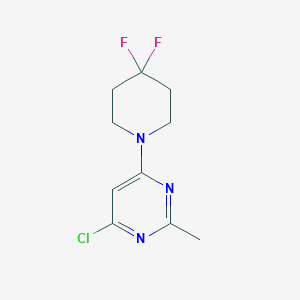

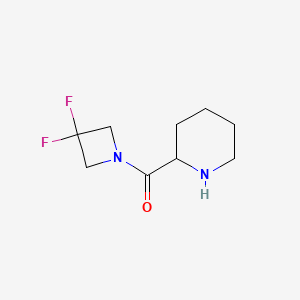

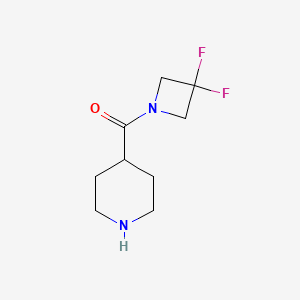

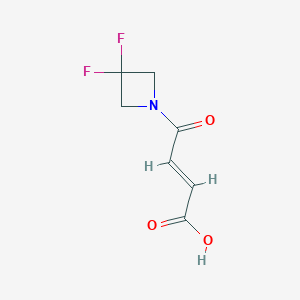

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.